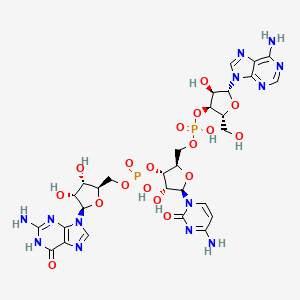
Guanylyl-(5'-3')-cytidylyl-(5'-3')-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine is a synthetic trinucleotide composed of guanosine, cytidine, and adenosine linked by phosphodiester bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine typically involves the stepwise addition of nucleotides. The process begins with the protection of the hydroxyl groups on the ribose sugars of the nucleotides. The protected nucleotides are then activated using phosphoramidite chemistry, which allows for the formation of phosphodiester bonds between the nucleotides. The reaction conditions often include the use of a coupling agent such as tetrazole and an oxidizing agent like iodine to facilitate the formation of the phosphodiester linkage.
Industrial Production Methods: In an industrial setting, the production of Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine can be scaled up using automated synthesizers. These machines can perform the stepwise addition of nucleotides with high precision and efficiency. The process involves the sequential deprotection, coupling, and oxidation steps, followed by purification using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bonds can be cleaved by hydrolytic enzymes or under acidic or basic conditions.
Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, although these are less common.
Substitution: The nucleobases can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Hydrolysis: Enzymes like phosphodiesterases or chemical reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: The major products are the individual nucleotides, guanosine monophosphate, cytidine monophosphate, and adenosine monophosphate.
Oxidation and Reduction: The products depend on the specific nucleobase and the conditions used.
科学的研究の応用
Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine has several applications in scientific research:
Molecular Biology: It is used as a model compound to study the mechanisms of nucleotide polymerization and degradation.
Biochemistry: It serves as a substrate for enzymes involved in nucleotide metabolism, allowing researchers to investigate enzyme kinetics and specificity.
Industry: It can be used in the synthesis of oligonucleotides for various industrial applications, including the production of nucleic acid-based sensors and probes.
作用機序
The mechanism of action of Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine involves its interaction with enzymes that recognize and process nucleotides. The compound can act as a substrate for polymerases, ligases, and other nucleotide-processing enzymes. The molecular targets include the active sites of these enzymes, where the trinucleotide binds and undergoes catalysis. The pathways involved include nucleotide polymerization, degradation, and modification.
類似化合物との比較
- Guanylyl-(5’-3’)-adenylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine
- Cytidylyl-(5’-3’)-guanylyl-(5’-3’)-adenosine
- Adenylyl-(5’-3’)-cytidylyl-(5’-3’)-guanosine
Comparison: Guanylyl-(5’-3’)-cytidylyl-(5’-3’)-adenosine is unique due to its specific sequence of nucleotides and the orientation of the phosphodiester bonds. This sequence and structure can influence its interaction with enzymes and its stability under various conditions. Compared to other similar compounds, it may exhibit different enzymatic activities and binding affinities, making it a valuable tool for studying nucleotide interactions and enzyme mechanisms.
特性
CAS番号 |
3393-25-7 |
|---|---|
分子式 |
C29H37N13O18P2 |
分子量 |
917.6 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H37N13O18P2/c30-12-1-2-40(29(49)37-12)26-18(47)20(60-61(50,51)54-4-10-15(44)16(45)25(57-10)42-8-36-14-23(42)38-28(32)39-24(14)48)11(58-26)5-55-62(52,53)59-19-9(3-43)56-27(17(19)46)41-7-35-13-21(31)33-6-34-22(13)41/h1-2,6-11,15-20,25-27,43-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,37,49)(H2,31,33,34)(H3,32,38,39,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
InChIキー |
NHXYUHYHGKDTTM-POYLIAOGSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


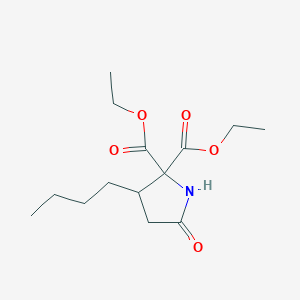

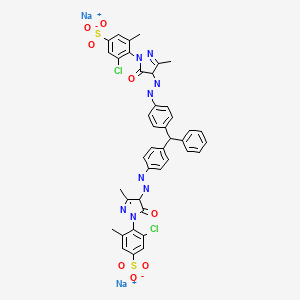
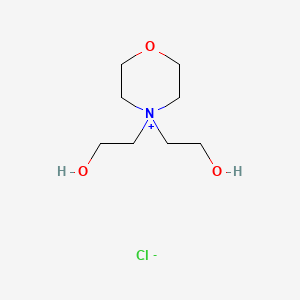
![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)
![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)

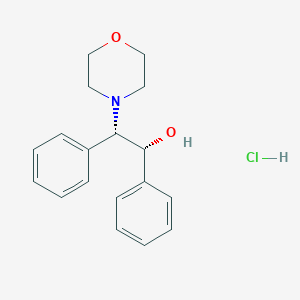
![1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14737950.png)
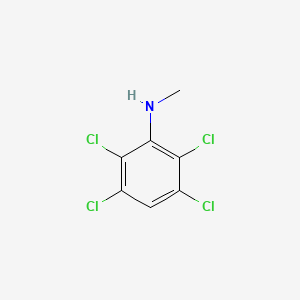
![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)

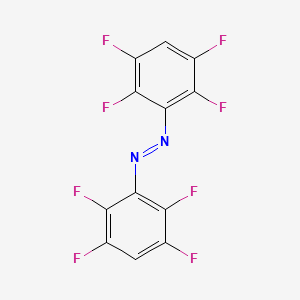
![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
